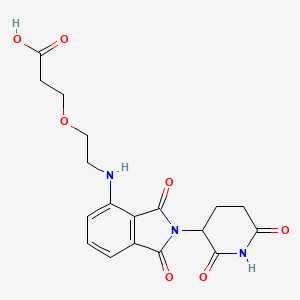
3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known by its CAS No. 2225148-47-8, has a molecular weight of 375.38 and a molecular formula of C18H21N3O6 .
Synthesis Analysis
Based on the information available, the synthesis of this compound or its derivatives involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 375.38 and a molecular formula of C18H21N3O6 . It is related to 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include several steps of substitution, click reaction, and addition reaction .科学的研究の応用
Targeted Protein Degradation
Pomalidomide-PEG1-C2-COOH is used as a building block for creating molecules that can selectively degrade target proteins within cells. This process is facilitated by PROTAC (proteolysis-targeting chimeras) technology, which uses the compound to link a target protein ligand with an E3 ubiquitin ligase, leading to the target’s ubiquitination and subsequent degradation by the proteasome .
PROTAC Development
The compound serves as a template for the synthesis of PROTACs. By varying the length and composition of the PEG linker and the ligand for the E3 ligase, researchers can optimize the formation of the ternary complex necessary for effective protein degradation. This optimization is crucial for developing more potent and selective degraders .
High-Throughput Screening
The intrinsic fluorescence of Pomalidomide can be utilized in high-throughput screening assays. This property allows for the rapid assessment of cellular penetration of degrader candidates, which is essential for evaluating their potential efficacy .
Cell Permeability Studies
Pomalidomide’s fluorescence also enables researchers to study the cell permeability of various compounds. This is particularly useful in understanding how different molecules enter cells, which can inform the design of more effective therapeutic agents .
Endocytosis Inhibition Analysis
By pairing Pomalidomide-PEG1-C2-COOH with endocytosis inhibitors, scientists can gain insights into the mechanisms by which protein degrader candidates are internalized by target cells. This knowledge can help in fine-tuning the molecular design for improved cellular uptake .
Parallel Synthesis for PROTAC Libraries
The compound’s reactive carboxylic acid group allows for parallel synthesis techniques, enabling the rapid generation of diverse PROTAC libraries. These libraries can be screened to identify the most effective degraders with variations in crosslinker length and composition .
作用機序
特性
IUPAC Name |
3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCGXOBFROXMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

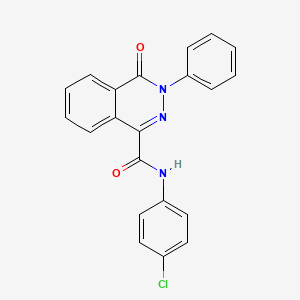

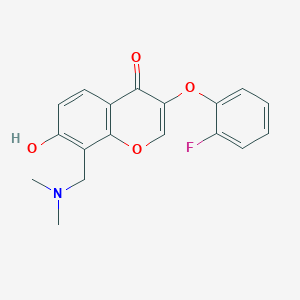
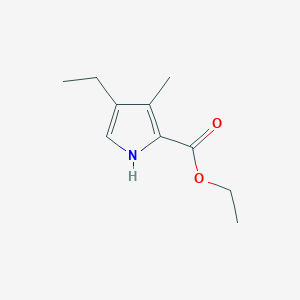
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2863065.png)
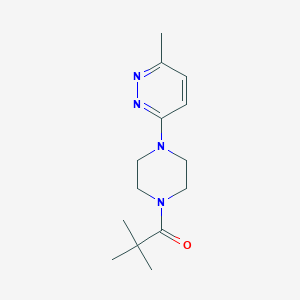
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2863067.png)
![2-[(4E)-4-benzylidene-1-(4-fluorophenyl)-5-oxoimidazol-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2863068.png)
![2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2863070.png)


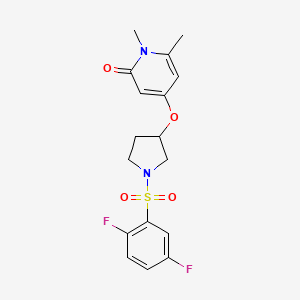

![Methyl 4-azaspiro[2.5]octane-7-carboxylate hcl](/img/structure/B2863078.png)